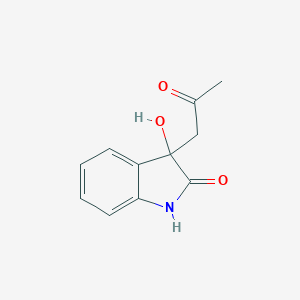

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is a natural product of marsdenia, asclepiadaceae , and it has been used as a reference standard in research .

Mode of Action

It’s known to induce systemic acquired resistance (sar) in tobacco plants . It increases the expression level of pathogenesis-related gene 1 (PR-1), accumulation of salicylic acid (SA), and activity of phenylalanine ammonia-lyase .

Biochemical Pathways

3-Hydroxy-3-acetonyloxindole affects the biochemical pathways related to systemic acquired resistance (SAR) in plants . It induces resistance in tobacco plants against Tobacco Mosaic Virus (TMV) and fungal pathogens . The compound increases the expression of PR-1, a marker gene for SAR, and enhances the accumulation of SA, a signaling molecule in plant defense .

Pharmacokinetics

It’s known that the compound is a white to light yellow solid powder . It’s soluble in solvents but insoluble in water , which may impact its bioavailability.

Result of Action

The result of the action of 3-Hydroxy-3-acetonyloxindole is the induction of systemic acquired resistance (SAR) in plants . This leads to increased resistance against pathogens like the Tobacco Mosaic Virus (TMV) and fungal pathogens .

Activité Biologique

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as indolinone , is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features an indole structure with a hydroxyl group and a ketone substituent that contribute to its biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Inhibition of Nitric Oxide Production

Recent studies have highlighted the compound's ability to inhibit nitric oxide (NO) production. A study conducted by Saito et al. (2024) demonstrated that this compound exhibited significant inhibitory activity against NO production in murine macrophage cells stimulated with lipopolysaccharide (LPS), achieving an IC value of 34 µM . This suggests potential applications in inflammatory conditions where NO plays a critical role.

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in certain cancer cell lines. Indole derivatives are known for their potential anticancer properties, and while direct evidence for this specific compound remains sparse, related compounds have demonstrated activity against cancer cell lines such as MCF-7 and A549 .

Study on Macrophage Cells

In the study by Saito et al., the researchers isolated this compound from a human-derived Enterocloster strain. They utilized various techniques including nuclear magnetic resonance (NMR) and mass spectrometry for structural determination. The findings indicated that this compound not only inhibited NO production but also showed potential as a bioactive metabolite produced by gut microbiota .

Related Compounds and Their Activities

Research into structurally similar compounds has revealed a range of biological activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole derivatives | Antimicrobial | MDPI |

| Isoindole derivatives | Cytotoxicity | MDPI |

| Various indole alkaloids | Anti-inflammatory | MDPI |

These findings support the hypothesis that this compound may possess similar therapeutic properties.

Propriétés

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMTTXBZZZABGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036242 | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33417-17-3 | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-acetonyl-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33417-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction used to synthesize 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its analogs?

A1: The synthesis of this compound, also known as 3-hydroxy-3-acetonyloxindole, involves the condensation reaction of substituted isatins with ketones, primarily acetone. [] This reaction yields analogs of the compound, with potential variations depending on the specific isatin and ketone used. You can find more details about this synthesis in the research paper: [] Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.